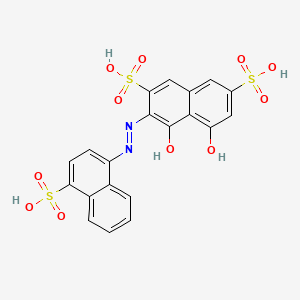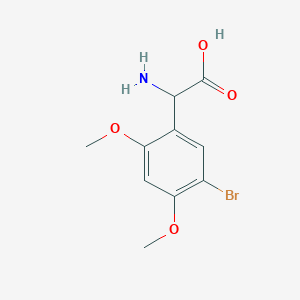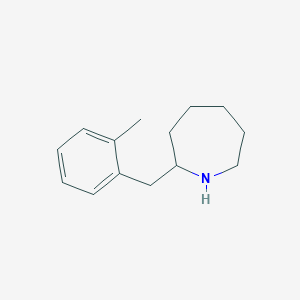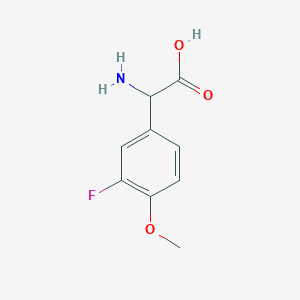
Acid Red 60
描述
作用机制
Target of Action
Acid Red 60, also known as C.I. 18050, is a synthetic dye used in various applications, including textile dyeing, food coloring, and biological staining . The primary targets of this compound are the materials it is intended to color. In biological staining, for example, this compound may target specific cellular components, providing contrast and enhancing visibility under a microscope.
Pharmacokinetics
In general, the pharmacokinetics of a compound like this compound would depend on factors such as its chemical structure, formulation, route of administration, and the individual characteristics of the organism it is administered to .
生化分析
Biochemical Properties
Acid Red 60 plays a significant role in various biochemical reactions, particularly in the context of its interaction with enzymes and proteins. The compound is known to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, leading to changes in the cellular redox state. Additionally, this compound can bind to proteins, altering their conformation and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which in turn activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This activation can lead to changes in gene expression, affecting cellular functions such as proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to DNA, causing structural changes that affect gene expression. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in changes in enzyme activity, leading to alterations in metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, some of which may have different biochemical properties and cellular effects. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological functions. High doses of this compound have been associated with oxidative stress, inflammation, and tissue damage in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. These interactions can affect metabolic flux and the levels of metabolites in cells. Additionally, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to different cellular compartments. This compound can also bind to proteins such as albumin, which facilitates its transport in the bloodstream and its distribution to various tissues. The localization and accumulation of this compound in specific tissues can influence its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes. For example, the localization of this compound to the mitochondria can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 60 typically involves the diazotization of 4-aminonaphthalene-1-sulfonic acid, followed by coupling with 2-naphthol-3,6-disulfonic acid. The reaction is carried out in an acidic medium, usually with hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then coupled with the naphthol derivative to form the final azo dye .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is isolated through filtration, washed to remove impurities, and dried to obtain the powdered dye .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the azo bond (-N=N-) is cleaved, leading to the formation of aromatic amines.
Reduction: The compound can be reduced to form corresponding amines, which can further react to form various derivatives.
Substitution: this compound can participate in electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be used under controlled conditions.
Major Products:
Oxidation: Aromatic amines and other oxidized derivatives.
Reduction: Corresponding amines and their derivatives.
Substitution: Halogenated or sulfonated derivatives of the original dye
科学研究应用
Acid Red 60 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries
相似化合物的比较
Acid Red 1: Another azo dye with similar applications but different molecular structure.
Acid Red 66:
Uniqueness: Acid Red 60 is unique due to its specific molecular structure, which provides excellent dyeing properties and stability. Its sulfonic acid groups enhance its solubility and binding affinity, making it highly effective in various applications compared to other similar dyes .
属性
CAS 编号 |
5850-64-6 |
|---|---|
分子式 |
C20H11N2Na3O11S3 |
分子量 |
620.5 g/mol |
IUPAC 名称 |
trisodium;4,5-dihydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O11S3.3Na/c23-15-9-11(34(25,26)27)7-10-8-17(36(31,32)33)19(20(24)18(10)15)22-21-14-5-6-16(35(28,29)30)13-4-2-1-3-12(13)14;;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |
InChI 键 |
JWFMQIQIFZLYTO-UHFFFAOYSA-K |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)


![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)


![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)



